甜菜碱醛

描述

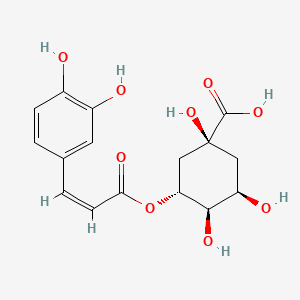

Betaine aldehyde, also known as BTL, belongs to the class of organic compounds known as tetraalkylammonium salts. These are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains. Betaine aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Betaine aldehyde has been found in human epidermis and kidney tissues. Within the cell, betaine aldehyde is primarily located in the cytoplasm and mitochondria. Betaine aldehyde participates in a number of enzymatic reactions. In particular, Betaine aldehyde can be converted into betaine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. Furthermore, Betaine aldehyde can be biosynthesized from choline; which is mediated by the enzyme choline dehydrogenase, mitochondrial. Furthermore, Betaine aldehyde can be biosynthesized from choline through the action of the enzyme choline dehydrogenase, mitochondrial. Finally, Betaine aldehyde can be converted into betaine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. In humans, betaine aldehyde is involved in the sarcosine oncometabolite pathway and the betaine metabolism pathway. Outside of the human body, betaine aldehyde can be found in a number of food items such as guava, rye, durian, and prunus (cherry, plum). This makes betaine aldehyde a potential biomarker for the consumption of these food products.

Betaine aldehyde is a quaternary ammonium ion that is nitrogen substituted by three methyl groups and a 2-oxoethyl group. It is an intermediate in the metabolism of amino acids like glycine, serine and threonine. It has a role as an Escherichia coli metabolite, a plant metabolite, an Aspergillus metabolite, a mouse metabolite and a human metabolite.

科学研究应用

植物生物学和应激反应

甜菜碱醛脱氢酶(BADH)在植物中发挥着重要作用,特别是在应对非生物胁迫方面。最初将BADH表征为参与甘氨酸甜菜碱(GB)生产的酶导致了对其在通过转基因表达改善植物非生物胁迫耐受性作用的详细研究。最近的研究还表明,BADH有潜力作为选择转基因植物的无抗生素标记,并在芳香稻品种的香气产生中起着重要作用(Fitzgerald, Waters, & Henry, 2009)。

大麦中的酶特性

在大麦中,BADH酶在其泛素体和细胞质形式中显示出不同的酶特性。这项研究揭示了这些酶在甘氨酸甜菜碱合成和多胺分解中的主要作用,这对植物应激反应至关重要(Fujiwara et al., 2008)。

动力学和结构特征

BADH酶在其催化NAD(P)+依赖的将甜菜碱醛氧化为甘氨酸甜菜碱的能力上独特。这一特性在渗透胁迫应对、蛋氨酸合成以及各种生物体的代谢途径中具有重要意义(Muñoz-Clares, Díaz-Sánchez, González‐Segura, & Montiel, 2010)。

在畜牧业中的应用

甜菜碱醛已被用作幼鹌鹑饲料的添加剂,显示出显著改善肉类生产和生长速度的效果,而不会对家禽肉的感官特性产生负面影响(Gainullina, Kuznetsova, & Kurenkov, 2022)。

在海洋甲壳动物中的作用

海洋甲壳动物中的BADH对于克服环境应激至关重要。它有助于在海水中盐度、温度和氧气浓度变化时积累甘氨酸甜菜碱,这是一种重要的渗透调节剂(Stephens-Camacho, Muhlia-Almazán, Sánchez‐Paz, & Rosas-Rodríguez, 2015)。

代谢的实时监测

可以使用超极化磁共振波谱技术实时监测甜菜碱醛的代谢。这种新颖方法为体外和体内氧化酶/脱氢酶酶的动力学研究开辟了可能性(Allouche-arnon et al., 2013)。

属性

CAS 编号 |

7418-61-3 |

|---|---|

产品名称 |

Betaine aldehyde |

分子式 |

C5H12NO+ |

分子量 |

102.15 g/mol |

IUPAC 名称 |

trimethyl(2-oxoethyl)azanium |

InChI |

InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |

InChI 键 |

SXKNCCSPZDCRFD-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=O |

规范 SMILES |

C[N+](C)(C)CC=O |

其他 CAS 编号 |

7418-61-3 |

物理描述 |

Solid |

同义词 |

etaine aldehyde glycine betaine aldehyde |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)

![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)